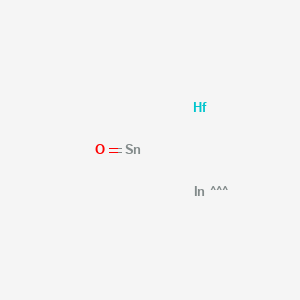![molecular formula C19H18N2O4 B12546752 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol CAS No. 171009-01-1](/img/structure/B12546752.png)
4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are known for their diverse biological activities and are often found in various natural and synthetic compounds
Méthodes De Préparation
The synthesis of 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol involves several steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, lithium tetrahydroaluminate, and bis(2-chloroethyl) ether. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzodioxole derivatives and pyrazole-containing molecules. These compounds often share similar biological activities but can differ in their potency and specificity. For example:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A designer drug with structural similarities but different pharmacological properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another benzodioxole derivative with distinct biological activities.
The uniqueness of 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
171009-01-1 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-12-6-13(16(23)8-15(12)22)19-14(9-20-21-19)11-4-5-17-18(7-11)25-10-24-17/h4-9,22-23H,2-3,10H2,1H3,(H,20,21) |
Clé InChI |
RPXJSZKQTKJXBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


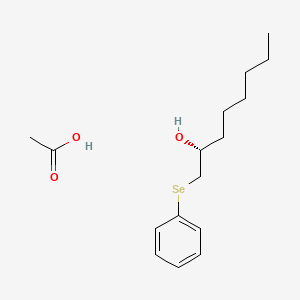
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
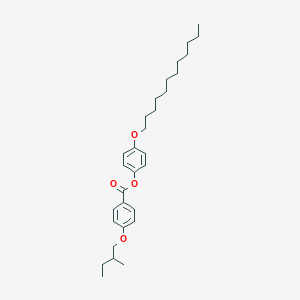

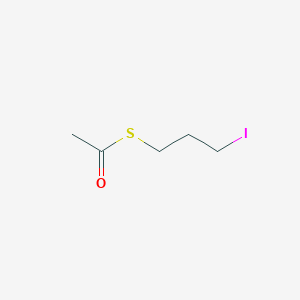
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
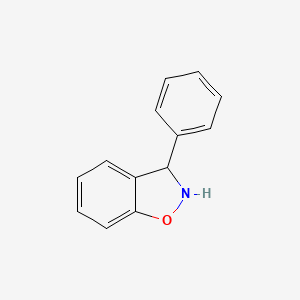
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
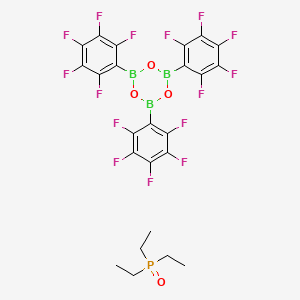
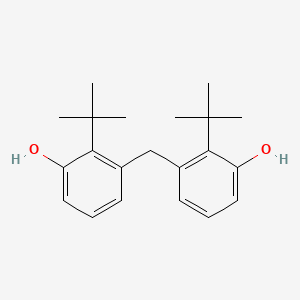

![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
